
6-(2-cyclohexylethyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(2-Cyclohexylethyl)pyrimidine-2,4(1H,3H)-dione is a cyclic organic compound that has a number of interesting properties. It is an important building block for many organic compounds and has been used in a variety of scientific experiments and applications.
Aplicaciones Científicas De Investigación
Synthesis and Anti-Inflammatory Activities
Pyrimidine derivatives are known for their anti-inflammatory properties, attributed to their inhibitory effects on key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The synthesis methods for these compounds are diverse, offering pathways to develop new anti-inflammatory agents with minimized toxicity. Research in this area focuses on understanding structure-activity relationships to guide the synthesis of novel analogs with enhanced effects (Rashid et al., 2021).
Pharmacological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. Their core structure makes them a promising scaffold for developing new biologically active compounds. A systematic analysis of these derivatives can provide a foundation for discovering highly effective and safe medicines (Chiriapkin, 2022).
Applications in Medicinal and Pharmaceutical Industries
The pyranopyrimidine core is crucial for its broad synthetic applications and bioavailability, making it a key precursor in medicinal and pharmaceutical industries. Research focuses on the synthesis of substituted derivatives using diverse hybrid catalysts, highlighting the role of 5H-pyrano[2,3-d]pyrimidine scaffolds in the development of lead molecules (Parmar et al., 2023).
Anti-Alzheimer's Agent
Pyrimidine derivatives have been investigated for their potential as anti-Alzheimer's agents. The nonpoisonous nature and synthetic practicability of pyrimidine scaffolds make them attractive for medicinal chemistry, with ongoing research aimed at addressing the neurological disorder's challenges and developing efficacious drugs with fewer adverse effects (Das et al., 2021).
Optoelectronic Materials
Pyrimidine derivatives are also being explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great value for creating novel materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements, among others. The structural versatility of pyrimidines enables the design of materials with desirable photo- and electroluminescent properties (Lipunova et al., 2018).
Propiedades
IUPAC Name |
6-(2-cyclohexylethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBGSFNTBMZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-cyclohexylethyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



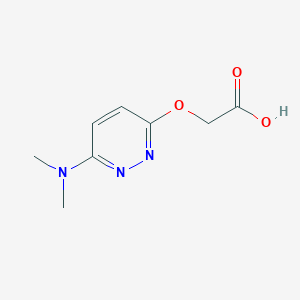

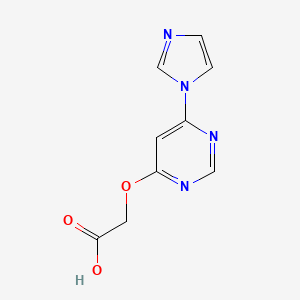
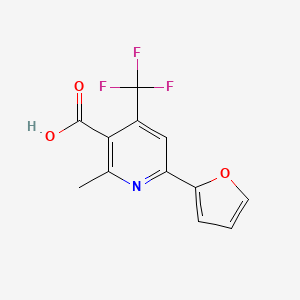
![1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480171.png)
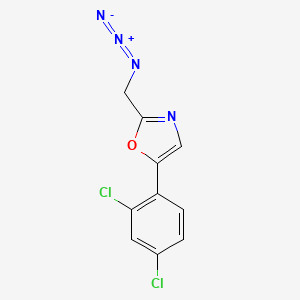

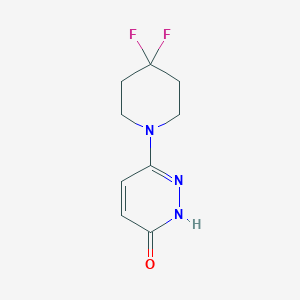
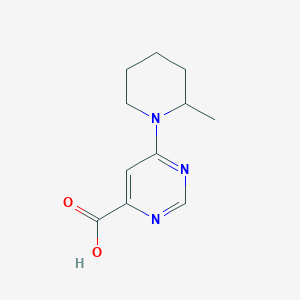



![2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480186.png)
